4-bromobutanal
Overview
Description
4-bromobutanal is an organic compound with the chemical formula C4H7BrO. It is a colorless to pale yellow liquid that belongs to the aldehyde group of organic compounds. This compound is of interest to chemists due to its versatile properties and its role as an intermediate in various chemical reactions .
Scientific Research Applications
4-bromobutanal has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of surfactants, preservatives, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromobutanal, also known as 4-Bromobutyraldehyde, is a chemical compound with the molecular formula C4H7BrO
Mode of Action
Aldehydes like this compound can react with nucleophiles, a class of molecules that includes many biological macromolecules . This interaction can lead to various changes in the target molecules, potentially altering their function.
Biochemical Pathways
For instance, they can serve as protecting groups for aldehydes and ketones, which can be crucial in selective reductions of esters in the presence of aldehydes or ketones .
Pharmacokinetics
Pharmacokinetics, which determines the onset, duration, and intensity of a drug’s effect, is a critical aspect of understanding a compound’s bioavailability
Action Environment
Factors such as temperature, ph, and the presence of other chemical species can potentially influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
4-Bromobutyraldehyde plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can be used in aldol reactions catalyzed by enzymes like aldolases, which are crucial for forming carbon-carbon bonds . The nature of these interactions often involves the formation of intermediate compounds that further react to produce the desired end products.
Cellular Effects
4-Bromobutyraldehyde affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production . Additionally, 4-Bromobutyraldehyde may impact gene expression by altering the transcriptional activity of specific genes, thereby affecting cellular functions such as growth and differentiation.
Molecular Mechanism
The molecular mechanism of 4-Bromobutyraldehyde involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, 4-Bromobutyraldehyde can act as an inhibitor of aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This inhibition can lead to the accumulation of aldehydes, affecting cellular metabolism and function. Additionally, 4-Bromobutyraldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobutyraldehyde can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromobutyraldehyde can degrade over time, leading to a decrease in its activity . This degradation can affect the outcomes of in vitro and in vivo experiments, making it essential to consider the temporal aspects when designing experiments involving 4-Bromobutyraldehyde.
Dosage Effects in Animal Models
The effects of 4-Bromobutyraldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of 4-Bromobutyraldehyde can lead to oxidative stress and damage to cellular components, affecting the overall health and function of the organism. It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromobutyraldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by aldehyde dehydrogenase to form 4-bromobutyric acid, which can further participate in metabolic processes . The presence of 4-Bromobutyraldehyde can also affect metabolic flux, altering the levels of metabolites and influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 4-Bromobutyraldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 4-Bromobutyraldehyde within specific cellular compartments can influence its activity and function, affecting the overall biochemical processes within the cell.
Subcellular Localization
The subcellular localization of 4-Bromobutyraldehyde plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Bromobutyraldehyde may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 4-Bromobutyraldehyde is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-bromobutanal can be synthesized through several methods:
Oxidation of 4-Bromo-1-butanol: This method involves the oxidation of 4-bromo-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Halogenation of Butyraldehyde: Another method involves the halogenation of butyraldehyde with bromine under controlled conditions to yield 4-bromobutyraldehyde.
Industrial Production Methods: In industrial settings, 4-bromobutyraldehyde is typically produced through the halogenation of butyraldehyde followed by purification processes to ensure high purity and yield .
Chemical Reactions Analysis
4-bromobutanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 4-Bromobutyric acid.
Reduction: 4-Bromo-1-butanol.
Substitution: Various substituted butyraldehyde derivatives.
Comparison with Similar Compounds
4-bromobutanal can be compared with other similar compounds such as:
Butyraldehyde (C4H8O): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Chlorobutyraldehyde (C4H7ClO): Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Bromo-1-butanol (C4H9BrO): The alcohol analog of 4-bromobutyraldehyde, used in different types of reactions due to the presence of the hydroxyl group
These comparisons highlight the unique reactivity and applications of 4-bromobutyraldehyde in various fields of research and industry.
Properties
IUPAC Name |
4-bromobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZKVJMOEKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191991 | |
Record name | 4-Bromobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38694-47-2 | |
Record name | 4-Bromobutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38694-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038694472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 4-Bromobutanal in natural product synthesis?
A1: this compound plays a crucial role in the synthesis of tetraponerine alkaloids. These alkaloids exhibit interesting biological activities, making them attractive targets for synthetic chemists. [, , ] In the final step of synthesizing the tricyclic skeleton of tetraponerines, diamines react with this compound. This reaction results in the formation of the characteristic tricyclic structure found in all eight tetraponerine alkaloids (T1-T8). [, ]
Q2: Are there alternative synthetic routes to tetraponerines that utilize different reagents?
A2: Yes, researchers have developed alternative synthetic strategies for tetraponerines that don't rely on this compound. One such approach involves the use of indium-mediated aminoallylations with chiral N-tert-butylsulfinamide. This method allows for the stereocontrolled construction of the tetraponerine core structure. Depending on the desired ring size of the final product, either this compound or 5-Bromopentanal can be employed in the initial aminoallylation step. []
Q3: Besides tetraponerines, are there other applications of this compound in alkaloid synthesis?
A3: Yes, this compound is a versatile reagent applicable to the synthesis of other alkaloid classes. For example, it acts as a starting point for the enantioselective synthesis of chiral α-disubstituted β-homoprolines. [] These compounds are structurally similar to proline, an amino acid crucial for protein structure and function. The synthetic route utilizes this compound-derived chiral N-tert-butanesulfinyl imines, highlighting the compound's utility in constructing diverse nitrogen-containing heterocycles. []
Q4: The research mentions "diastereoselective" and "enantioselective" synthesis. What do these terms mean in this context?
A4: These terms relate to the control of three-dimensional structure in molecules. "Diastereoselective" means the reaction favors the formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. [] "Enantioselective" refers to preferentially forming one enantiomer over its mirror image. Enantiomers have identical physical properties except for how they interact with polarized light. [] In the context of these papers, achieving specific diastereomers and enantiomers of the target alkaloids is crucial because different stereoisomers can exhibit vastly different biological activities.
Q5: What are the implications of achieving a "general synthesis" for natural products like tetraponerines?
A5: Developing a general synthetic methodology for a class of natural products has significant implications for research and potential applications. [] It allows for the efficient production of not only the naturally occurring compounds but also a variety of analogs - structurally similar molecules. This is powerful for:
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